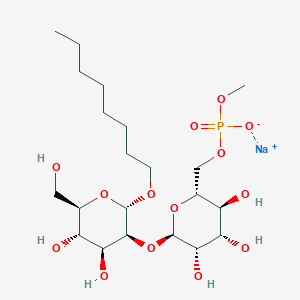
Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide, also known as PTD, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. PTD is a derivative of pyrazinamide and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide is not fully understood. However, studies have shown that Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide inhibits the activity of various enzymes, including carbonic anhydrase, which is involved in the regulation of pH in the body. Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide has been found to have antibacterial activity against various gram-positive and gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide in lab experiments is its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-bacterial properties. Another advantage is that Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide can be synthesized using various methods, making it readily available for research purposes. However, one limitation of using Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
For research on Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide include further studies on its mechanism of action, toxicity, and potential therapeutic applications.
Synthesemethoden
Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide can be synthesized using various methods, including the reaction of pyrazine-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. Another method involves the reaction of 2,3-dichloropyrazine with thiosemicarbazide in the presence of sodium hydroxide. The yield of Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide using these methods ranges from 60-80%.
Wissenschaftliche Forschungsanwendungen
Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-bacterial properties. In vitro studies have shown that Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide has been found to have antibacterial activity against various gram-positive and gram-negative bacteria.
Eigenschaften
CAS-Nummer |
141957-20-2 |
|---|---|
Produktname |
Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide |
Molekularformel |
C10H15N5O2S |
Molekulargewicht |
269.33 g/mol |
IUPAC-Name |
1,7-diethyl-6-methyl-2,2-dioxopyrazino[2,3-c][1,2,6]thiadiazin-4-amine |
InChI |
InChI=1S/C10H15N5O2S/c1-4-7-6(3)12-8-9(11)14-18(16,17)15(5-2)10(8)13-7/h4-5H2,1-3H3,(H2,11,14) |
InChI-Schlüssel |
SOLKYHDELNQENI-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C2C(=NS(=O)(=O)N(C2=N1)CC)N)C |
Kanonische SMILES |
CCC1=C(N=C2C(=NS(=O)(=O)N(C2=N1)CC)N)C |
Andere CAS-Nummern |
141957-20-2 |
Synonyme |
4-Amino-1,7-diethyl-6-methylpyrazino(2,3-c)(1,2,6)thiadiazine 2,2-diox ide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B119705.png)








![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)


